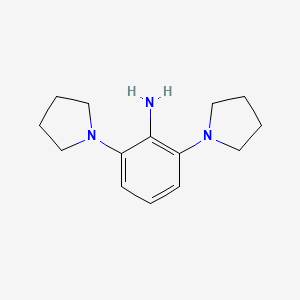

2,6-Bis(pyrrolidin-1-yl)aniline

説明

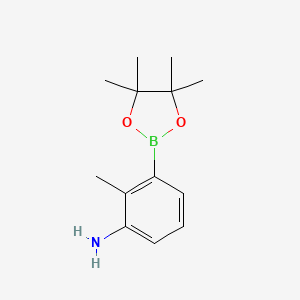

2,6-Bis(pyrrolidin-1-yl)aniline is a heterocyclic compound with a molecular formula of C14H21N31. The pyrrolidine ring, which is a part of this compound, is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases2.

Synthesis Analysis

The synthesis of compounds with pyrrolidine rings can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings2. However, specific synthesis methods for 2,6-Bis(pyrrolidin-1-yl)aniline are not readily available in the retrieved sources.

Molecular Structure Analysis

The molecular structure of 2,6-Bis(pyrrolidin-1-yl)aniline consists of two pyrrolidin-1-yl groups attached to the 2 and 6 positions of an aniline ring1. The molecular weight of this compound is 231.34 g/mol1.

Chemical Reactions Analysis

Specific chemical reactions involving 2,6-Bis(pyrrolidin-1-yl)aniline are not detailed in the retrieved sources. However, compounds with pyrrolidine rings can undergo various reactions depending on the functional groups present2.Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Bis(pyrrolidin-1-yl)aniline are not fully detailed in the retrieved sources. However, it’s known that the compound has a molecular weight of 231.34 g/mol1.科学的研究の応用

Application Summary

2,6-Bis(pyrrolidin-1-yl)aniline is utilized in medicinal chemistry for the synthesis of biologically active compounds. Its pyrrolidine ring is a versatile scaffold that allows for efficient exploration of pharmacophore space due to its sp3-hybridization .

Methods of Application: The compound is synthesized and incorporated into larger molecules, often using ring construction from cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .

Results

The introduction of 2,6-Bis(pyrrolidin-1-yl)aniline into drug candidates has led to the discovery of compounds with target selectivity and varied biological profiles. The stereochemistry of the molecule contributes significantly to its binding mode to enantioselective proteins .

Methods of Application: The compound is used to synthesize complex salts which are then characterized by techniques like SQUID magnetometry and variable temperature Raman spectroscopy .

Results: The studies have shown exceptionally high-temperature SCO transitions, indicating potential for use in thermal sensors and memory storage devices .

Methods of Application: The ligand is reacted with metal salts under controlled conditions to form complexes, which are then analyzed using IR spectroscopy and elemental analysis .

Results: The formation of complexes with 1:1 metal:ligand ratios has been confirmed, and these complexes have been used to study the skeletal vibrations of aromatic rings .

Methods of Application: It involves various synthetic strategies, including the deprotonation of functional groups and bond formation processes .

Results: The synthesis has led to the creation of compounds with specific Fe-N bond lengths, confirming the low-spin state of the iron (II) ion in the synthesized complexes .

Methods of Application: The compound is used in conjunction with other organic molecules to promote self-assembly through non-covalent interactions .

Results: The self-assembly process has resulted in non-soluble crystalline products, which are significant for the development of new materials .

Methods of Application: It is used to modify biological molecules or systems, with a focus on understanding the interaction between chemical structures and biological function .

Results: The application has provided insights into how the stereochemistry and spatial orientation of substituents can lead to different biological profiles due to varying binding modes to proteins .

Methods of Application: The synthesis typically involves the reaction of aniline with pyrrolidine under alkaline conditions to produce the desired pigment .

Results: The process results in a variety of pigments with specific properties tailored for different applications, such as stability under various environmental conditions .

Methods of Application: The compound is used as a monomer or a comonomer in polymerization reactions to form polymers with desired mechanical and thermal properties .

Results: The synthesized polymers exhibit enhanced characteristics, such as increased durability and resistance to chemicals, making them suitable for a wide range of industrial applications .

Methods of Application: The compound is incorporated into larger molecules through synthetic strategies that include ring construction from cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .

Results: The resulting bioactive molecules are characterized by their target selectivity and diverse biological profiles, which are influenced by the stereochemistry of the pyrrolidine ring .

Methods of Application: The compound forms complexes with metals, which are then used as catalysts in various organic transformations .

Results: These catalytic systems have shown to increase reaction rates and selectivity, leading to more efficient and sustainable chemical processes .

Methods of Application: 2,6-Bis(pyrrolidin-1-yl)aniline is used to synthesize materials that can adsorb or react with pollutants, thereby facilitating their removal .

Results: The studies have indicated that materials synthesized using this compound are effective in reducing the concentration of various pollutants, contributing to environmental remediation efforts .

Methods of Application: The compound is used to create nanoparticles and nanostructures through controlled chemical reactions .

Results: The resulting nanomaterials exhibit novel properties that are being studied for applications in electronics, photonics, and as components in advanced materials .

Methods of Application: 2,6-Bis(pyrrolidin-1-yl)aniline is used to modify the surface of drug carriers or to form prodrugs that enhance the specificity and efficiency of drug delivery .

Results: The modification has shown to improve the bioavailability and therapeutic index of drugs, providing a more controlled release and targeted approach .

Methods of Application: It involves the synthesis of new molecules that include 2,6-Bis(pyrrolidin-1-yl)aniline as a core structure, which are then tested for their agrochemical activity .

Results: The synthesized agrochemicals have demonstrated enhanced activity against a range of pests and weeds, with reduced environmental impact .

Methods of Application: 2,6-Bis(pyrrolidin-1-yl)aniline is incorporated into sensors or used in chromatographic methods to enhance the sensitivity and selectivity of analyses .

Results: The use of this compound in analytical methods has led to the development of more accurate and reliable techniques for substance identification and measurement .

Methods of Application: 2,6-Bis(pyrrolidin-1-yl)aniline derivatives are used to absorb light and generate reactive oxygen species that can destroy targeted cells .

Results: The application in PDT has shown promising results in the treatment of certain cancers and bacterial infections .

Methods of Application: The compound is used as a precursor in the formation of quantum dots with specific electronic properties .

Results: The synthesized quantum dots have exhibited unique optoelectronic properties, making them suitable for high-performance electronic devices .

Methods of Application: The compound is used to modify genetic material or metabolic pathways to create organisms with desired traits .

Results: The engineered organisms have been used in various applications, including the production of biofuels, pharmaceuticals, and as model systems for research .

Safety And Hazards

Specific safety and hazard information for 2,6-Bis(pyrrolidin-1-yl)aniline is not available in the retrieved sources. However, it’s generally advised to handle chemical compounds with care, using appropriate personal protective equipment and following standard safety protocols.

将来の方向性

The pyrrolidine ring, a key component of 2,6-Bis(pyrrolidin-1-yl)aniline, is a versatile scaffold in drug discovery. It’s used to design new compounds with different biological profiles2. Therefore, 2,6-Bis(pyrrolidin-1-yl)aniline and similar compounds may have potential applications in the development of new therapeutic agents.

Please note that this analysis is based on the available information and may not be comprehensive. For a more detailed study, further research and experimental data would be required.

特性

IUPAC Name |

2,6-dipyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3/c15-14-12(16-8-1-2-9-16)6-5-7-13(14)17-10-3-4-11-17/h5-7H,1-4,8-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYUOSZXXOFUDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=CC=C2)N3CCCC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Bis(pyrrolidin-1-yl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate](/img/structure/B1521767.png)

![6-Bromo-2-iodofuro[3,2-b]pyridine](/img/structure/B1521768.png)

![6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521769.png)

![3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid](/img/structure/B1521771.png)

![2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1521777.png)

![6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521778.png)